Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate
Description
Properties
IUPAC Name |
potassium;4-thieno[3,2-b]pyridin-7-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S.K/c16-14(17)10-3-1-9(2-4-10)11-5-7-15-12-6-8-18-13(11)12;/h1-8H,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAYLBGPPGFVRL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC=C2)C=CS3)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8KNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base . This reaction proceeds through a multicomponent synthesis route, leading to the formation of the desired thieno[3,2-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-b]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzoate moiety.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Reactivity
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate features a thieno[3,2-b]pyridine core attached to a benzoate group. This configuration enables diverse chemical reactivity, including:
- Oxidation : The thieno core can be oxidized to form sulfoxides or sulfones.
- Reduction : Functional groups can be modified through reduction reactions.
- Substitution : Electrophilic and nucleophilic substitutions can introduce various functional groups.
Mechanism of Action
The primary target of this compound is G protein-coupled receptor kinase 2 (GRK2). By mimicking ATP, it inhibits the kinase activity of GRK2, thereby modulating G protein-coupled receptor signaling pathways. This inhibition has downstream effects on physiological processes such as cell growth and immune response.
Chemistry
This compound serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex heterocyclic compounds, which are important in drug development and materials science. The compound's reactivity allows chemists to explore new synthetic pathways and develop novel materials with specific electronic or optical properties.
Medicine
The compound is being investigated for its potential therapeutic applications due to its ability to inhibit GRK2. This inhibition is relevant for developing treatments for various conditions linked to GPCR signaling dysregulation, including:
- Cancer : GRK2 is implicated in cancer progression; thus, its inhibition may slow tumor growth.
- Cardiovascular diseases : Modulating GPCR signaling can influence heart function and blood pressure regulation.
- Neurodegenerative disorders : Targeting GPCRs may provide new avenues for treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound demonstrated significant inhibitory effects on cell proliferation in various cancer models. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting GRK2-mediated pathways.
Case Study 2: Antimalarial Properties
Another research effort focused on the antimalarial potential of derivatives related to thieno-pyridine compounds. While this compound was not the primary focus, its structural relatives showed promising activity against Plasmodium falciparum, suggesting that modifications could enhance its efficacy against malaria parasites. This underscores the importance of exploring structural variations in drug design .
Mechanism of Action
The mechanism of action of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,2-b]pyridine core can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Electronic Properties
The following table summarizes key structural analogs and their properties:
Key Comparisons:
- Thieno[3,2-b]pyridine vs. Thieno[3,2-b]thiophene: The thienopyridine system introduces a nitrogen atom in the fused ring, increasing electron deficiency compared to the sulfur-rich thienothiophene. This enhances charge transport in n-type semiconductors, whereas phenyl-capped thienothiophenes in exhibit p-type behavior with hole mobilities >0.1 cm²/V·s.
Benzoate Derivatives:
Potassium salts (target compound) offer superior solubility in polar solvents compared to ethyl esters (e.g., ), which is advantageous for thin-film processing. However, ester derivatives (e.g., ) may exhibit better thermal stability due to reduced ionic character.- Optoelectronic Performance: The polymer PBDTTT-C in achieves power conversion efficiencies (PCE) of ~7% in OPVs, leveraging thienothiophene’s electron-rich properties.
Thermal and Stability Profiles
- Thieno[3,2-b]thiophene-phenyl derivatives exhibit thermal stability up to 300°C (TGA data) , suggesting that the thienopyridine analog may have comparable stability if synthesized with rigid π-conjugation.
- Ethyl benzoate derivatives (e.g., ) decompose at lower temperatures (~200°C) due to ester cleavage, whereas the potassium salt form may show higher thermal resilience.
Biological Activity
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is a compound of interest in pharmacological research due to its potential biological activities, particularly its interaction with G protein-coupled receptors (GPCRs). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Target of Action:
The primary target for this compound is G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in the regulation of GPCR activity, which is vital for various physiological processes including cell signaling, growth, and immune responses.
Mode of Action:
This compound acts as an ATP-mimetic, allowing it to inhibit GRK2's kinase activity. By doing so, it modulates GPCR signaling pathways, potentially influencing numerous downstream physiological effects such as cell proliferation and neurotransmission.
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of thieno[3,2-b]pyridine compounds exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of this compound remains limited and requires further investigation .
- Antiproliferative Effects: Compounds with similar thieno structures have shown potential in inhibiting cancer cell proliferation. The ability of this compound to affect cell growth through GPCR modulation suggests it may also possess antiproliferative properties .
Table 1: Summary of Biological Activities
Case Study: GRK2 Inhibition
In a study focusing on the inhibition of GRK2 by various compounds, this compound was identified as a promising candidate due to its structural similarity to ATP. The study demonstrated that the compound effectively inhibited GRK2 activity in vitro, leading to significant alterations in GPCR-mediated signaling pathways. The implications of this inhibition could extend to therapeutic applications in conditions where GPCR signaling is dysregulated, such as heart failure and certain cancers .
Table 2: Comparison with Related Thieno Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | GRK2 | Inhibitor | |
| Thieno[2,3-b]pyridine derivatives | Various kinases | Moderate activity | |
| Thieno[3,4-b]pyridine derivatives | Various receptors | Variable activity |
The unique structural features of this compound allow for distinct interactions with molecular targets compared to other thieno derivatives. This specificity may enhance its efficacy in modulating GPCR-related pathways.
Q & A
Q. What are the recommended synthetic routes for Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate, and how can reaction conditions be optimized for yield and purity?
The synthesis of thieno[3,2-b]pyridine derivatives often involves cross-coupling reactions or cyclization strategies. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is effective for introducing substituents to the heterocyclic core. In one protocol, Pd₂(dba)₃ with phosphine ligands (e.g., PA-Ph) and boronic acid pinacol esters enabled functionalization of thienopyridine intermediates . Optimization includes adjusting catalyst loading (5–10 mol%), temperature (65–100°C), and solvent polarity (toluene or acetonitrile). Purification via flash chromatography (19:1 PhMe:EtOAc) and recrystallization improves purity, as demonstrated in analogous syntheses .
Q. How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in thieno[3,2-b]pyridine derivatives?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as shown for a related thienopyridine compound (mean C–C bond precision: 0.004 Å, R factor: 0.069) . For dynamic analysis, use high-resolution NMR (e.g., ¹H/¹³C at 400–600 MHz) to assign substituent positions, referencing chemical shifts (δ) of aromatic protons (6.8–8.5 ppm) and carbonyl groups (160–170 ppm) . Infrared spectroscopy (IR) confirms functional groups, such as carboxylic acid stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies enhance the environmental stability of this compound for organic electronic applications?
Stability challenges in π-conjugated systems often arise from oxidation or moisture sensitivity. Encapsulation with inert matrices (e.g., PMMA) or doping with stabilizing agents (e.g., radical scavengers) can mitigate degradation . Structural modifications, such as electron-withdrawing groups (e.g., –CF₃), improve oxidative resistance, as seen in trifluoromethyl-substituted pyridine derivatives . Accelerated aging tests under controlled humidity/temperature (e.g., 85°C/85% RH) combined with UV-vis monitoring are critical for assessing stability .
Q. How do substituents on the thieno[3,2-b]pyridine core influence charge transport properties in organic field-effect transistors (OFETs)?
Substituents modulate frontier orbital energy levels (HOMO/LUMO), impacting charge injection and mobility. For example, electron-deficient groups (e.g., –CN, –CF₃) lower LUMO levels, enhancing n-type mobility . OFET characterization involves measuring field-effect mobility (μ) via transfer curves (e.g., μ = 0.1–10 cm²/V·s) and threshold voltage (Vₜₕ) analysis. Morphological control (e.g., vacuum-deposited vs. solution-processed films) further optimizes performance, as demonstrated for pentacene-based OFETs .
Q. What computational modeling approaches predict the electronic properties of this compound?
Density functional theory (DFT) calculates HOMO/LUMO energies and charge distribution. Tools like Gaussian or ORCA simulate absorption spectra (λmax) and reorganization energies (λ±), correlating with experimental mobility . Machine learning models trained on datasets (e.g., REAXYS, Pistachio) predict synthetic feasibility and electronic parameters . For π-conjugated systems, Marcus theory analyzes charge-transfer rates, while molecular dynamics (MD) simulations assess packing efficiency .
Q. How can discrepancies in reported field-effect mobility values for thieno[3,2-b]pyridine-based semiconductors be systematically analyzed?
Contradictions often stem from variations in film morphology, electrode interfaces, or measurement conditions. Standardize testing using bottom-gate/top-contact OFETs with SiO₂/Si substrates (capacitance: ~10 nF/cm²) . Statistical meta-analysis of literature data (e.g., μ, on/off ratio) identifies outliers, while controlled experiments (fixed channel length/width, gate voltage sweep rate) reduce variability .
Q. What biological screening protocols evaluate the kinase inhibitory potential of thieno[3,2-b]pyridine derivatives?
Kinase inhibition assays (e.g., c-Src) use fluorescence polarization or radiometric methods. For example, a thieno[3,2-b]pyridine-based inhibitor (IC₅₀ ~10 nM) was tested via ADP-Glo™ kinase assays, with dose-response curves (0.1–100 μM) and selectivity profiling against kinase panels . Cell-based validation includes proliferation assays (MTT) and Western blotting for phosphorylation targets (e.g., ERK1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
